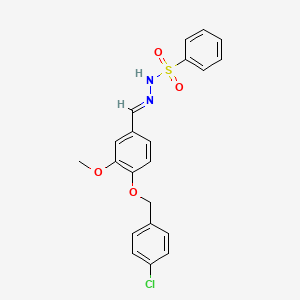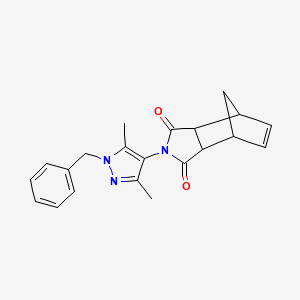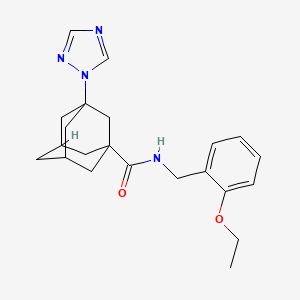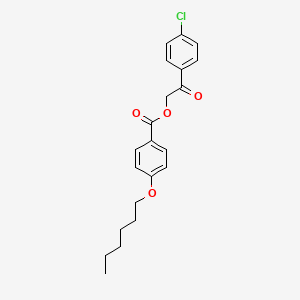![molecular formula C20H19N3O2 B10894529 4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both a dimethylamino group and a naphthyl moiety, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE would depend on its specific application. For example, in biological systems, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(DIMETHYLAMINO)BENZOHYDRAZIDE: A simpler analog without the naphthyl moiety.
2-HYDROXY-1-NAPHTHALDEHYDE: The aldehyde precursor used in the synthesis.
BENZOHYDRAZIDE DERIVATIVES: Other derivatives with different substituents on the benzene ring.
Uniqueness
The uniqueness of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
特性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-(dimethylamino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)16-10-7-15(8-11-16)20(25)22-21-13-18-17-6-4-3-5-14(17)9-12-19(18)24/h3-13,24H,1-2H3,(H,22,25)/b21-13+ |
InChIキー |
ZRUUZZGCRUYKMP-FYJGNVAPSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894464.png)

![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10894482.png)


![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10894495.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)

![N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894531.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10894535.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10894537.png)
![1-benzyl-2,3-dimethyl-5-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-1H-indole](/img/structure/B10894545.png)
![(5E)-2,6-dihydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10894550.png)
